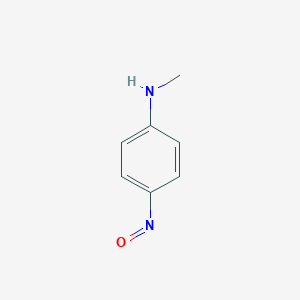












|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[N:10]([O-])=[O:11].[Na+].N>CCCCCCC.O.CO>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([N:10]=[O:11])=[CH:5][CH:4]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
107 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
ice water
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring at a temperature between 5° and 10° C. for one and a half hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
obtained at 5° C
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at a temperature between 15° and 25° C. for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
STIRRING
|
|
Details
|
after stirring for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at a temperature between 10° and 20° C. for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the crystals obtained
|
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
|
Type
|
WASH
|
|
Details
|
washed sufficiently on the filter paper
|
|
Type
|
CUSTOM
|
|
Details
|
dried with hot-air at 50° C. for 48 hours
|
|
Duration
|
48 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=CC=C(C=C1)N=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 69.5 g | |
| YIELD: PERCENTYIELD | 51.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 51% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |